2-Methyl-1H-benzoimidazol-5-ylamine

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Substituting the 2-methyl group on benzimidazole scaffolds for MCH-R1 programs often leads to potency loss-the 2-ethyl analog shows 5.5-fold weaker binding (IC₅₀ 82 nM vs. 15 nM). 2-Methyl-1H-benzoimidazol-5-ylamine is the validated scaffold for maintaining target engagement. • 5.5× superior MCH-R1 binding affinity (IC₅₀ 15 nM) vs. 2-ethyl analog • 3.9× greater diversification-47 accessible derivatives via C5-amine vs. 12 from 2-methylbenzimidazole • Antibacterial derivatives achieve MIC 12.5 µg/mL against B. cereus Supplied with full QA documentation for reproducible SAR studies.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 29043-48-9
Cat. No. B1583914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1H-benzoimidazol-5-ylamine
CAS29043-48-9
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2)N
InChIInChI=1S/C8H9N3/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,9H2,1H3,(H,10,11)
InChIKeyUJYKXBDYOPPOCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1H-benzoimidazol-5-ylamine: Properties & Scaffold Utility


2-Methyl-1H-benzoimidazol-5-ylamine (CAS: 29043-48-9), also referred to as 5-amino-2-methylbenzimidazole, is a heterocyclic small molecule with the molecular formula C₈H₉N₃ and a molecular weight of 147.18 g/mol . It features a core benzimidazole scaffold bearing a methyl group at the 2-position and a primary amine at the 5-position. This substitution pattern creates a bifunctional building block with distinct synthetic utility; the C5-amine acts as a nucleophilic handle for generating diverse derivative libraries (e.g., amides, imines, azo compounds), while the 2-methyl group influences the electron density of the fused ring system [1]. The compound is widely employed as an intermediate in medicinal chemistry programs targeting antiviral, anticancer, and metabolic disease pathways [2].

2-Methyl-1H-benzoimidazol-5-ylamine: Analog Specificity


Substituting 2-Methyl-1H-benzoimidazol-5-ylamine with a generic benzimidazole or a differently substituted analog (e.g., 5-aminobenzimidazole, 2-methylbenzimidazole) introduces substantial variability in both chemical reactivity and biological outcome [1]. The specific 2-methyl-5-amino substitution pattern dictates the molecule's electronic distribution, nucleophilicity, and steric profile, which in turn controls the regioselectivity of subsequent derivatization and the compound's binding to biological targets [2]. Empirical structure-activity relationship (SAR) data across 2-alkylbenzimidazole series confirm that even minor changes in the 2-substituent (e.g., methyl vs. ethyl vs. propyl) produce quantifiable differences in potency, as demonstrated in angiotensin II receptor antagonism assays [3]. Consequently, replacing this compound with a close analog without rigorous validation may lead to failed synthesis routes, altered pharmacokinetic profiles, or loss of target engagement [1][2].

2-Methyl-1H-benzoimidazol-5-ylamine: Comparative Evidence


Synthetic Efficiency vs. 5-Aminobenzimidazole

The presence of a 2-methyl group on 2-Methyl-1H-benzoimidazol-5-ylamine modulates the electron density of the benzimidazole ring, significantly altering the nucleophilicity of the C5-amine compared to the unsubstituted analog 5-aminobenzimidazole (CAS 934-22-5). This electronic modulation directly impacts synthetic efficiency. In a series of acylation reactions, 2-Methyl-1H-benzoimidazol-5-ylamine achieved a mean yield of 78% (range: 65–89%) for phthalic anhydride and maleic anhydride adducts under standard conditions (acetic acid, reflux), whereas the des-methyl analog 5-aminobenzimidazole yielded a mean of 51% (range: 42–63%) for identical transformations due to differing electron density at the reactive amine site [1][2].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Antimicrobial Activity vs. 2-Methylbenzimidazole

Quantitative structure-activity relationship (QSAR) analysis of 2-methylbenzimidazole derivatives reveals that the introduction of an amino group at the 5-position confers a quantifiable improvement in antibacterial potency compared to the unsubstituted 2-methylbenzimidazole core. While 2-methylbenzimidazole (CAS 615-15-6) exhibits no detectable inhibition (MIC > 100 µg/mL) against Bacillus cereus, derivatives bearing the 5-amino motif, including 2-Methyl-1H-benzoimidazol-5-ylamine-derived compounds, demonstrate MIC values as low as 12.5 µg/mL in the same assay system, representing a greater than 8-fold enhancement in inhibitory activity directly attributable to the 5-amino substitution [1][2].

Antimicrobial Resistance Drug Discovery QSAR

MCH-R1 Antagonism Potency

2-Methyl-1H-benzoimidazol-5-ylamine serves as the core structural motif for a series of potent and selective MCH-R1 antagonists. While the parent amine itself is an intermediate, its direct derivatives demonstrate defined binding affinity. For instance, the aminobenzimidazole derivative Compound 9, synthesized from this scaffold, exhibited an IC₅₀ of 15 nM for h-MCH-R1 binding, with >100-fold selectivity over MCH-R2. In contrast, the analogous 2-ethyl-substituted benzimidazole derivative showed a reduced binding affinity with an IC₅₀ of 82 nM, representing a 5.5-fold loss of potency attributed solely to the larger 2-alkyl substituent [1]. Compound 18, another derivative, achieved significant in vivo efficacy in mouse diet-induced obesity (DIO) studies at a 30 mg/kg oral dose, producing a 12% reduction in cumulative food intake and 7% body weight loss over 14 days [1][2].

Metabolic Disease GPCR Obesity

Derivative Library Expansion vs. 2-Methylbenzimidazole

Unlike 2-methylbenzimidazole (CAS 615-15-6), which possesses only a single reactive N-H site for functionalization, 2-Methyl-1H-benzoimidazol-5-ylamine provides two chemically orthogonal reactive handles: the C5 primary amine and the N1 imidazole nitrogen. This bifunctionality enables a quantifiably larger accessible chemical space. In a published library synthesis, 2-methylbenzimidazole yielded only 12 distinct derivatives from a single reaction pathway, whereas 2-Methyl-1H-benzoimidazol-5-ylamine generated 47 unique compounds through sequential or orthogonal derivatization strategies [1][2]. The C5-amine specifically allows for amide coupling, reductive amination, and diazonium chemistry, pathways that are entirely inaccessible with the unsubstituted 2-methylbenzimidazole core [1].

Combinatorial Chemistry Scaffold Hopping Library Synthesis

2-Methyl-1H-benzoimidazol-5-ylamine: Application Scenarios


MCH-R1 Antagonist for Metabolic Disorders

This compound is the optimal benzimidazole scaffold for synthesizing potent MCH-R1 antagonists based on direct SAR data showing that the 2-methyl substitution yields 5.5-fold superior binding affinity (IC₅₀ 15 nM) compared to the 2-ethyl analog (IC₅₀ 82 nM) [1]. The derived Compound 9 and Compound 18 demonstrate both in vitro potency and in vivo efficacy in diet-induced obesity mouse models, with Compound 18 achieving a 7% body weight reduction at 30 mg/kg oral dosing over 14 days [1][2]. Research groups targeting MCH-R1 for obesity or metabolic syndrome should prioritize procurement of the 2-methyl-5-amine scaffold over alternative 2-substituted benzimidazoles to maintain this validated potency advantage [2].

High-Throughput Anticancer Library Synthesis

The 3.9-fold greater diversification potential of 2-Methyl-1H-benzoimidazol-5-ylamine (47 accessible derivatives) compared to 2-methylbenzimidazole (12 derivatives) makes it the superior scaffold for constructing screening libraries in oncology programs [1]. The C5-amine enables rapid parallel synthesis of amide, sulfonamide, and azo-linked analogs with a mean synthetic yield advantage of 27 percentage points over 5-aminobenzimidazole [1][2]. This efficiency is critical for laboratories operating under material or budget constraints, where maximizing the number of testable compounds per gram of scaffold directly correlates with hit identification probability [2].

Antimicrobial Lead Optimization

For research programs targeting Gram-positive pathogens such as Bacillus cereus, the 5-amino substitution pattern of this compound is essential for achieving meaningful antibacterial activity. QSAR studies confirm that derivatives of this scaffold achieve MIC values as low as 12.5 µg/mL, whereas the unsubstituted 2-methylbenzimidazole core shows no inhibition (MIC >100 µg/mL) [1]. Selecting the 5-amine-containing scaffold from the outset avoids screening inactive starting points and ensures that lead optimization efforts begin from a quantifiably active baseline [1][2].

Synthetic Methodology & Regioselective Derivatization

The orthogonal reactivity of the C5-amine and N1-imidazole positions on 2-Methyl-1H-benzoimidazol-5-ylamine makes it a valuable substrate for developing and validating new synthetic methodologies. Its 27% higher acylation yield compared to 5-aminobenzimidazole provides a more robust and reliable system for optimizing reaction conditions, catalyst screening, and mechanistic studies [1]. Method developers will benefit from the compound's consistent and predictable reactivity profile, reducing experimental variability during protocol optimization [1][2].

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